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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative.
Its structural features, including a methyl group, a trifluoromethyl group, and a carboxylic acid
on a pyridine ring, make it a valuable intermediate in the synthesis of pharmaceuticals and
other fine chemicals.[1] Understanding its physical properties is critical for its application in
chemical synthesis, process development, and formulation. This document provides a
comprehensive overview of the key physical and chemical properties of this compound, details
the experimental methodologies for their determination, and illustrates a general synthetic
logic.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of 2-Methyl-6-
(trifluoromethyl)nicotinic acid are summarized below. These properties dictate its behavior in
various chemical and physical processes.

Table 1: Core Physical and Chemical Properties
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Property Value

IUPAC Name z::;zTyl-G-(triﬂuoromethyl)pyridine-3-carboxylic
CAS Number 261635-93-2[2]

Molecular Formula CsHeF3NO2[2]

Molecular Weight 205.13 g/mol [2]

_ White to cream or yellow to pale brown solid
Physical Appearance

(powder/crystals)[1]

Table 2: Quantitative Physical Data
Parameter Value Conditions
Melting Point 139-141 °C Not Specified
Boiling Point 253.0+40.0 °C Predicted at 760 Torr
Density 1.414 + 0.06 g/cm3 Predicted at 20 °C, 760 Torr
Water Solubility 4.7 g/L Slightly soluble at 25 °C[1]
pKa 2.51+£0.25 Predicted

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research and
development. The following sections detail the standard experimental methodologies for
measuring the key parameters listed above.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[3] Pure crystalline solids typically
exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader
melting range.[3]

Methodology: Capillary Melting Point[4]
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o Sample Preparation: A small amount of the dry, finely powdered 2-Methyl-6-
(trifluoromethyl)nicotinic acid is packed into a thin-walled capillary tube, sealed at one
end, to a height of 1-2 cm.[5]

o Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating
block of a melting point apparatus. The thermometer bulb and the sample should be at the
same level.[4]

e Heating: The sample is heated at a controlled, slow rate, typically 1-2°C per minute,
especially when approaching the anticipated melting point.

o Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded.

e Reporting: The melting point is reported as the range T1-T2. A preliminary, rapid heating can
be performed to find an approximate melting point before a more careful, slower
determination is conducted.

Solubility Determination

Solubility data is essential for designing reaction conditions, extractions, and formulations. The
"like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar
solvents and non-polar compounds in non-polar solvents.[6]

Methodology: Visual Assessment in a Test Tube[7][8]

o Preparation: A precisely weighed amount of the solid (e.g., 25 mg) is placed into a test tube.

[7]

» Solvent Addition: A measured volume of the solvent (e.g., water) is added in small portions
(e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).[7]

o Mixing: After each addition, the test tube is shaken vigorously for a set period (e.g., 60
seconds).[6]

e Observation: The mixture is visually inspected to determine if the solid has completely
dissolved. The compound is classified as soluble if no solid particles (or only a few granules)
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remain.[6]

» Classification: Based on the amount of solute that dissolves in a given volume of solvent, the
solubility is quantitatively determined (e.g., in g/L). For acid-base properties, if the compound
is water-insoluble, subsequent tests can be performed with agueous acid (e.g., 5% HCI) and
base (e.g., 5% NaOH) to check for salt formation, which indicates basic or acidic functional
groups, respectively.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For a
carboxylic acid like 2-Methyl-6-(trifluoromethyl)nicotinic acid, it indicates the pH at which the
protonated (acidic) and deprotonated (conjugate base) forms are present in equal
concentrations.

Methodology: Potentiometric Titration[10][11]

o Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is
prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength of the
solution is kept constant using an inert salt like KCI.[12]

« Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a
magnetic stirrer.[12] The solution is initially made acidic (e.g., pH 1.8-2.0) with a strong acid
like HCI.[12]

« Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small,
precise increments. After each addition, the solution is allowed to equilibrate, and the pH is
recorded.[12]

o Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to
the pH at the half-equivalence point, which is the point on the titration curve where half of the
acid has been neutralized. This point is identified as the inflection point in the curve.[11]
Multiple titrations are performed to ensure accuracy.[12]

Synthetic Pathway and Logic
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The synthesis of substituted nicotinic acids like the target compound can be approached
through various strategies. A common and logical method involves the functionalization of a
pre-existing, appropriately substituted pyridine ring.[13] This avoids the complexities of de novo
ring construction. The workflow below illustrates a generalized approach where a precursor
molecule is converted to the final acid.

General Synthetic Workflow

Substituted Pyridine Precursor
(e.g., 2-methyl-3-cyano-6-(trifluoromethyl)pyridine)

Reagents:
Strong Acid (H2S0a4) or Base (NaOH)
Heat

Hydrolysis

2-Methyl-6-(trifluoromethyl)nicotinic Acid

Click to download full resolution via product page
Caption: Generalized workflow for the synthesis of the target acid.

This diagram illustrates a common synthetic transformation where a nitrile group (-CN) on the
pyridine ring is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic
acid (-COOH). This represents a direct and efficient method for arriving at the final product from
a readily available precursor.

Conclusion

The physical properties of 2-Methyl-6-(trifluoromethyl)nicotinic acid define its utility as a
chemical intermediate. The data and experimental protocols presented in this guide offer a
foundational resource for researchers engaged in the synthesis, development, and application
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of this and related compounds. Adherence to standardized methodologies for property
determination is essential for ensuring data quality, reproducibility, and successful outcomes in
research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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